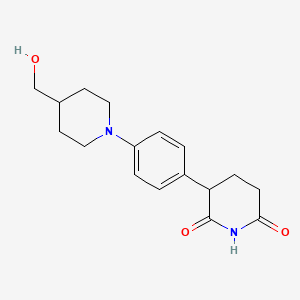
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C10H21O5P. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its applications in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.
Insertion Reactions: The compound can insert into C-H and N-H bonds, forming new carbon-carbon or carbon-nitrogen bonds.
Aziridine Formation: It can react with amines to form aziridines, which are three-membered nitrogen-containing rings.
Common Reagents and Conditions:
Catalysts: Chiral (salen)cobalt (III) bromide complex is commonly used in cyclopropanation reactions.
Solvents: Chloroform and ethyl acetate are often used as solvents for these reactions.
Major Products Formed:
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Aziridines: Formed through reactions with amines.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Biochemical Reagent: It is used as a biochemical reagent in various biological studies.
Medicine:
Antitumor Agents: The compound is used in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs, which have potential antitumor properties.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate involves its ability to act as a diazo compound, which can undergo various insertion and cyclopropanation reactions. The molecular targets and pathways involved include the formation of new carbon-carbon and carbon-nitrogen bonds through the insertion into C-H and N-H bonds . The compound’s reactivity is influenced by the steric and electronic properties of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
Tert-butyl diazoacetate:
Diethyl (tert-butoxycarbonyl)methylphosphonate: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H19N2O5P |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
tert-butyl 2-diazo-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
FZONDNAKVWAKTE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=[N+]=[N-])C(=O)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)


![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)






![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)


